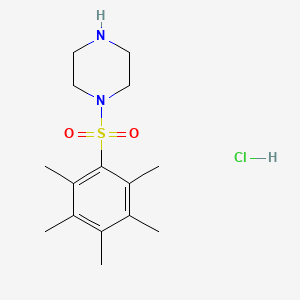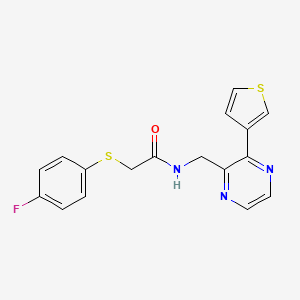![molecular formula C24H25N3O6 B2551332 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 887224-63-7](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features both benzofuran and pyrimidine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide involves multiple steps. Typically, the synthetic route includes:
Formation of the benzofuran derivative.
Cyclization to introduce the pyrimidine ring.
Subsequent functionalization to attach the acetamide moiety.
Industrial Production Methods
Industrial production of this compound, while less documented, would likely involve optimization of these synthetic steps for scalability. Key factors would include reaction yield, purity, and cost-effectiveness. Process intensification techniques and continuous flow reactors might be utilized to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions including:
Oxidation: : Modifying the oxidative state of its functional groups.
Reduction: : Especially at the carbonyl groups.
Substitution: : On the aromatic rings and acetamide side chain.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, H₂O₂.
Reduction Reagents: : NaBH₄, LiAlH₄.
Substitution Reagents: : Halogens, nucleophiles under Lewis acid or base catalysis.
Major Products Formed
Depending on the reaction type:
Oxidation: : Conversion of alkyl chains to carboxylic acids.
Reduction: : Alcohol formation.
Substitution: : Introduction of new functional groups on aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
Used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology
Investigated for its potential interactions with biological macromolecules.
Medicine
Potential pharmacological activity, including enzyme inhibition or receptor modulation.
Examined for antimicrobial and anticancer properties.
Industry
Employed in material sciences for developing new functional materials.
Applied in the synthesis of specialty chemicals and advanced polymers.
Mecanismo De Acción
Molecular Targets: : Interacts with enzymes, proteins, and receptors.
Pathways Involved: : Potential inhibition of enzymatic activity or blocking of receptor sites, depending on its structure-activity relationship.
Comparación Con Compuestos Similares
Unique Features
The combination of benzofuran and pyrimidine rings offers a distinctive structural motif that is less common.
The specific positioning of functional groups enhances its reactivity and biological activity.
Similar Compounds
Other benzofuran-pyrimidine derivatives.
Compounds like 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl) derivatives.
N-(3,4-dimethoxyphenyl)acetamide analogues.
Propiedades
Número CAS |
887224-63-7 |
|---|---|
Fórmula molecular |
C24H25N3O6 |
Peso molecular |
451.479 |
Nombre IUPAC |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H25N3O6/c1-4-5-12-26-23(29)22-21(16-8-6-7-9-17(16)33-22)27(24(26)30)14-20(28)25-15-10-11-18(31-2)19(13-15)32-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,25,28) |
Clave InChI |
LOKAMGVKASVZOE-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2551252.png)
![Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate](/img/structure/B2551253.png)

![4,4,11,11-tetramethyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2551258.png)

![2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide](/img/structure/B2551260.png)
![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2551261.png)
![2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid](/img/structure/B2551263.png)
![1,3,5-trimethyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2551264.png)




